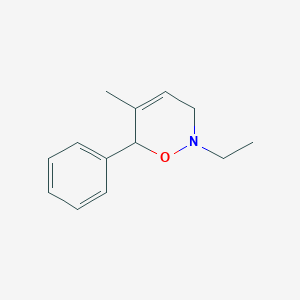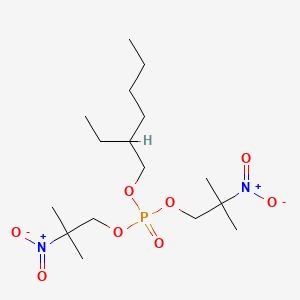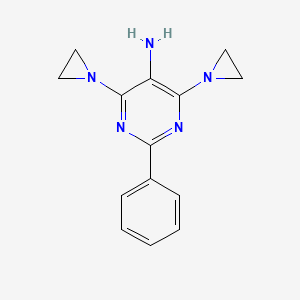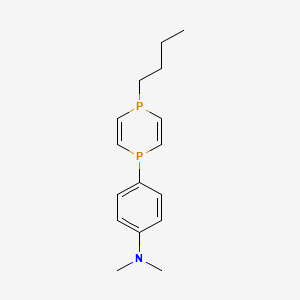
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline is a synthetic organic compound that belongs to the class of phosphinine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline typically involves the reaction of a phosphinine derivative with a butylating agent and N,N-dimethylaniline. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or toluene.
- Temperature: The reaction may be carried out at room temperature or under reflux conditions.
- Catalysts: Catalysts such as palladium or copper complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
化学反应分析
Types of Reactions
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism of action of 4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline would depend on its specific application. For example:
Catalysis: The compound may act as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
相似化合物的比较
Similar Compounds
4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline: can be compared with other phosphinine derivatives, such as:
Uniqueness
This compound: is unique due to its specific butyl and dimethylaniline substituents, which may impart distinct chemical and physical properties compared to other phosphinine derivatives.
属性
CAS 编号 |
63429-66-3 |
|---|---|
分子式 |
C16H23NP2 |
分子量 |
291.31 g/mol |
IUPAC 名称 |
4-(4-butyl-1,4-diphosphinin-1-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H23NP2/c1-4-5-10-18-11-13-19(14-12-18)16-8-6-15(7-9-16)17(2)3/h6-9,11-14H,4-5,10H2,1-3H3 |
InChI 键 |
SVMWTOSICJDFPW-UHFFFAOYSA-N |
规范 SMILES |
CCCCP1C=CP(C=C1)C2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


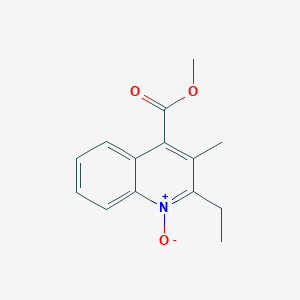
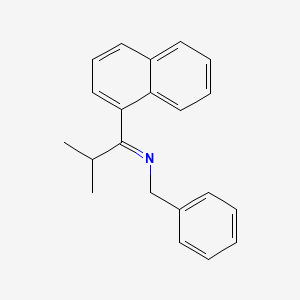
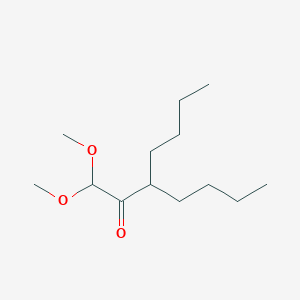
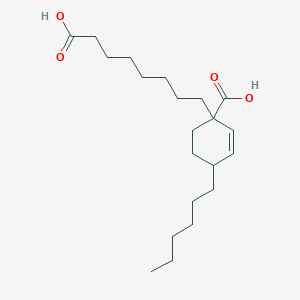
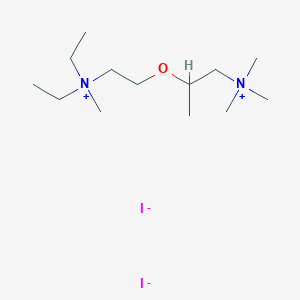
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
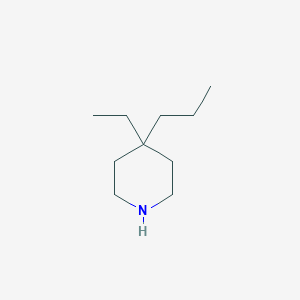

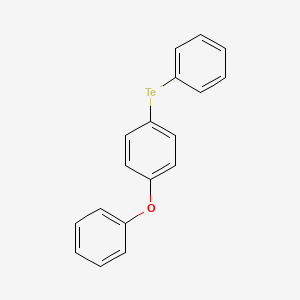
![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
